4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to a class of triazatricyclic compounds, which are characterized by the presence of nitrogen atoms in their ring structure. The systematic nomenclature indicates the presence of multiple functional groups, including an oxo group and a tetraene system.
This compound can be classified under the broader category of heterocyclic compounds due to its incorporation of nitrogen and oxygen atoms within its ring structure. It has been studied for various biological activities and is often synthesized for research purposes in drug development.
The synthesis of 4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one typically involves multi-step reactions that may include cyclization and functional group modifications.
The synthesis is confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the molecular structure and confirm the presence of specific functional groups.
The molecular formula for this compound is , with a molecular weight of approximately 232.24 g/mol. The structural formula reveals:
The canonical SMILES representation is C1COC(=O)C2=C1C=NC3=C(C=NN23)C(=O)N
, which illustrates the connectivity of atoms within the molecule.
This compound can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for compounds like 4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one often involves interactions with biological targets such as enzymes or receptors:
Studies on similar compounds suggest that modifications to the triazine core can enhance selectivity and potency against specific targets.
The physical properties include:
Chemical properties include:
This compound has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: